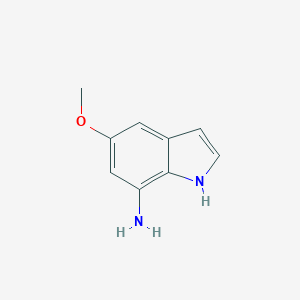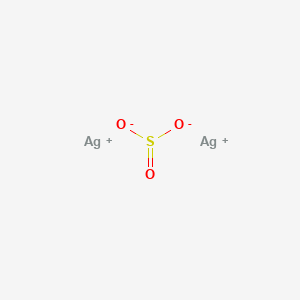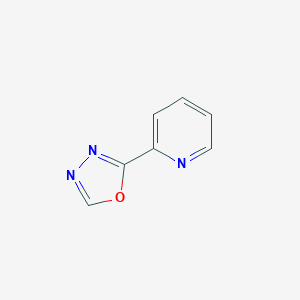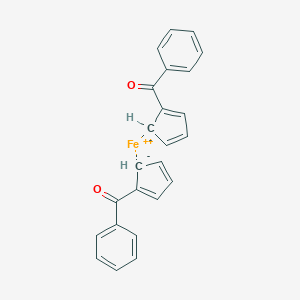
Di(benzoylcyclopentadienyl) Iron
カタログ番号 B081798
CAS番号:
12180-80-2
分子量: 394.2 g/mol
InChIキー: RFFFQOLCTAEBMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(benzoylcyclopentadienyl) Iron, also known as 1,1’-Dibenzoylferrocene, has the molecular formula C24H18FeO2 and a molecular weight of 394.25 . It is also referred to by other synonyms such as Bis(benzoylcyclopentadienyl) Iron .
Synthesis Analysis
A paper published in Dalton Transactions discusses a strategy for the preparation of a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents . This could potentially be applied to the synthesis of Di(benzoylcyclopentadienyl) Iron.Molecular Structure Analysis
The molecular structure of Di(benzoylcyclopentadienyl) Iron is represented by the SMILES string: O=C(C1=CC=CC1[Fe]C1C=CC=C1C(=O)C1=CC=CC=C1)C1=CC=CC=C1 . The compound has a molecular weight of 394.25 g/mol .Chemical Reactions Analysis
A study in Dalton Transactions provides insights into the chemical reactions of ferricenium derivatives . The study reveals that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations in the oxidized species than in their neutral analogs .Physical And Chemical Properties Analysis
Di(benzoylcyclopentadienyl) Iron is a powder to crystal substance with an orange to brown color . It has a melting point of 103 °C and a density of 1.42 g/cm3 . It is soluble in toluene .科学的研究の応用
-
Application in Electrochemical Investigations
- Field : Chemistry
- Summary : Ferricenium derivatives, which are similar to “Di(benzoylcyclopentadienyl) Iron”, have been used in synthetic, spectroscopic, structural, and electrochemical investigations . These systems were thoroughly investigated for their ground state electronic structures in both solution and solid states .
- Methods : The methods involved the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies, single crystal X-ray crystallography, and electrochemical measurements .
- Results : The study revealed that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations (Fe⋯Ct) in the oxidized species than in their neutral analogs .
-
Application in Antibacterial Iron (III) Complexes
- Field : Biochemistry
- Summary : Iron (III) complexes of the veterinary antibiotic monensin, which are similar to “Di(benzoylcyclopentadienyl) Iron”, have been synthesized and characterized .
- Methods : The methods involved the use of IR, EPR, NMR, and Mössbauer spectroscopies, thermal (TG-DTA/MS) and elemental analyses .
- Results : The biological assay revealed the enhanced antibacterial potential of the newly obtained complexes against the Gram-positive aerobic microorganisms Bacillus cereus and Bacillus subtilis .
-
Application in Catalysis
- Field : Organometallic Chemistry
- Summary : (Cyclopentadienone)iron complexes (CICs), which are similar to “Di(benzoylcyclopentadienyl) Iron”, have been used as pre-catalysts due to their easy preparation and robustness .
- Methods : The methods involved the synthesis of (Cyclopentadienone)iron complexes (CICs) and their application in various catalytic reactions .
- Results : The results of these studies have shown that these complexes are effective catalysts in a variety of reactions .
-
Application in Synthetic Chemistry
- Field : Synthetic Chemistry
- Summary : A series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− have been prepared . These complexes are similar to “Di(benzoylcyclopentadienyl) Iron”.
- Methods : The methods involved the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies, single crystal X-ray crystallography, and electrochemical measurements .
- Results : The study revealed that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations (Fe⋯Ct) in the oxidized species than in their neutral analogs .
-
Application in Material Science
- Field : Material Science
- Summary : “Di(benzoylcyclopentadienyl) Iron” is also known as 1,1’-Dibenzoylferrocene . Ferrocene and its derivatives have been widely used in the design and synthesis of metallocene-based conductive polymers for their excellent thermal stability, redox behavior, and planar geometry .
- Methods : The methods involved the synthesis of metallocene-based conductive polymers using ferrocene and its derivatives .
- Results : The resulting materials have shown excellent thermal stability and redox behavior, making them suitable for various applications in material science .
-
Application in the Synthesis of Highly Substituted Cyclopentadienes
- Field : Organic Chemistry
- Summary : Cyclopentadienes, which are part of “Di(benzoylcyclopentadienyl) Iron”, are important building blocks in organic synthesis . They can be synthesized through various methods including five-membered ring constructing annulation reactions (e.g., [2 + 2 + 1] and [3 + 2] annulation reactions) and electrocyclization reactions (e.g., Nazarov Cyclization) .
- Methods : The methods involved the synthesis of cyclopentadienes through various annulation and electrocyclization reactions .
- Results : The resulting cyclopentadienes have been used as important building blocks in organic synthesis .
-
Application in Electrochemical Investigations
- Field : Chemistry
- Summary : A series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− have been prepared . These systems were thoroughly investigated for their ground state electronic structures in both solution and solid states .
- Methods : The methods involved the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies as well as single crystal X-ray crystallography and electrochemical measurements .
- Results : The study revealed that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations (Fe⋯Ct) in the oxidized species than in their neutral analogs .
-
Application in Material Science
- Field : Material Science
- Summary : “Di(benzoylcyclopentadienyl) Iron” is also known as 1,1’-Dibenzoylferrocene . Ferrocene and its derivatives have been widely used in the design and synthesis of metallocene-based conductive polymers for their excellent thermal stability, redox behavior, and planar geometry .
- Methods : The methods involved the synthesis of metallocene-based conductive polymers using ferrocene and its derivatives .
- Results : The resulting materials have shown excellent thermal stability and redox behavior, making them suitable for various applications in material science .
-
Application in the Synthesis of Highly Substituted Cyclopentadienes
- Field : Organic Chemistry
- Summary : Cyclopentadienes, which are part of “Di(benzoylcyclopentadienyl) Iron”, are important building blocks in organic synthesis . They can be synthesized through various methods including five-membered ring constructing annulation reactions (e.g., [2 + 2 + 1] and [3 + 2] annulation reactions) and electrocyclization reactions (e.g., Nazarov Cyclization) .
- Methods : The methods involved the synthesis of cyclopentadienes through various annulation and electrocyclization reactions .
- Results : The resulting cyclopentadienes have been used as important building blocks in organic synthesis .
Safety And Hazards
特性
IUPAC Name |
cyclopenta-1,3-dien-1-yl(phenyl)methanone;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFFQOLCTAEBMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FeO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(benzoylcyclopentadienyl) Iron | |
CAS RN |
12180-80-2 |
Source


|
| Record name | 1,1′-Dibenzoylferrocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12180-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Dibenzoylferrocene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012180802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Yttrium carbide (YC2)
12071-35-1
2-sec-Butylcyclohexanone
14765-30-1
12-Octadecenoic acid
13126-38-0
Terbium trichloride hexahydrate
13798-24-8


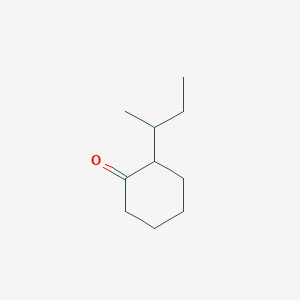
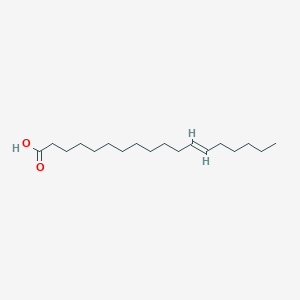
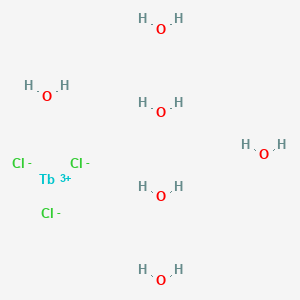
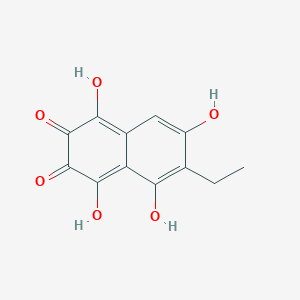
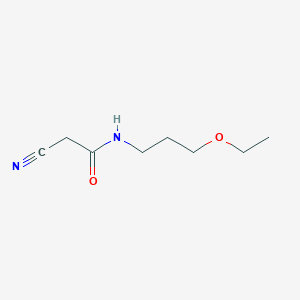
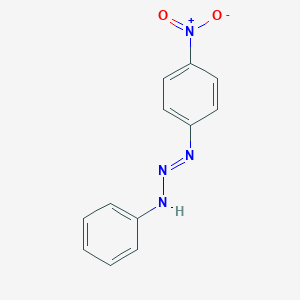
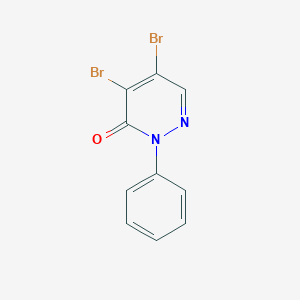
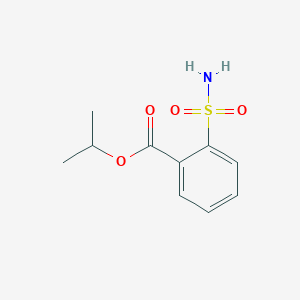

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)
